molecular formula C19H26N2O6 B582510 (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate CAS No. 1211399-66-4

(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Cat. No. B582510
M. Wt: 378.425
InChI Key: JHEYLNAAOWKKBQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, also known as BMT-1, is a chemical compound that belongs to the class of piperazine derivatives. BMT-1 has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate acts as a positive allosteric modulator of the AMPA subtype of glutamate receptors. It enhances the activity of these receptors by increasing the binding affinity of glutamate and prolonging the opening of the receptor channel. This results in an increase in synaptic transmission and plasticity, which may underlie the neuroprotective effects of (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate.

Biochemical And Physiological Effects

(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high potency and selectivity for the AMPA receptor. However, (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which may limit its therapeutic potential. Additionally, (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate. One area of research is the development of more potent and selective AMPA receptor modulators based on the structure of (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate. Another area of research is the investigation of the in vivo effects of (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, including its safety and efficacy in animal models and humans. Additionally, (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, and further research in these areas is warranted.

Synthesis Methods

The synthesis of (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate involves the reaction of 1,2,4-benzenetricarboxylic acid with tert-butylamine, followed by the addition of 4-benzylpiperazine-1-carboxylic acid and 2-methylpiperazine. The resulting compound is then purified through recrystallization.

Scientific Research Applications

(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity. (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has also been shown to have neuroprotective effects against excitotoxicity, oxidative stress, and inflammation.

properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-10-20(12-15(21)16(22)25-4)17(23)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEYLNAAOWKKBQ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)OC)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679407
Record name 4-Benzyl 1-tert-butyl 2-methyl (2S)-piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

CAS RN

1211399-66-4
Record name 4-Benzyl 1-tert-butyl 2-methyl (2S)-piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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